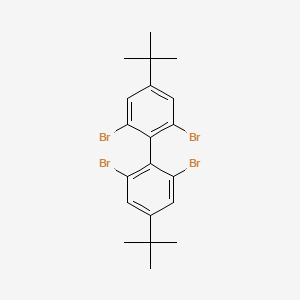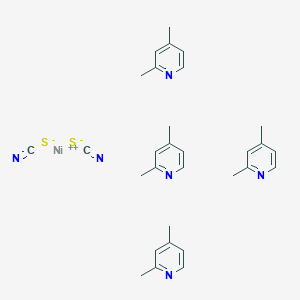
Nickel(2+) thiocyanate--2,4-dimethylpyridine (1/2/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
硫氰酸镍(II)--2,4-二甲基吡啶 (1/2/4) 是一种配位化合物,由镍(II)离子、硫氰酸根离子和 2,4-二甲基吡啶配体组成
准备方法
合成路线和反应条件
硫氰酸镍(II)--2,4-二甲基吡啶 (1/2/4) 可以通过盐复分解反应合成。 这涉及在甲醇溶液中反应硫氰酸钾和六水合高氯酸镍(II)。 沉淀的高氯酸钾被过滤掉,得到硫氰酸镍(II)溶液。 在去除甲醇后,得到纯的微晶硫氰酸镍(II)粉末 .
工业生产方法
化学反应分析
反应类型
硫氰酸镍(II)--2,4-二甲基吡啶 (1/2/4) 会经历各种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致其氧化态发生变化。
还原: 还原反应可以改变镍离子的氧化态,影响化合物的性质。
取代: 可以发生配体取代反应,其中 2,4-二甲基吡啶配体被其他配体取代。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种配体。 反应通常在受控的温度和压力条件下进行,以确保达到预期结果。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成镍(III)配合物,而还原可能生成镍(I)化合物。 取代反应导致形成具有不同配体的新的配位化合物。
科学研究应用
硫氰酸镍(II)--2,4-二甲基吡啶 (1/2/4) 具有多种科学研究应用,包括:
化学: 用作各种有机反应中的催化剂,包括聚合和氢化。
生物学: 研究其与生物分子的潜在相互作用及其对细胞过程的影响。
医学: 研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发先进材料,如配位聚合物和金属有机框架。
作用机制
硫氰酸镍(II)--2,4-二甲基吡啶 (1/2/4) 发挥其作用的机制涉及其与各种配体和底物的配位能力。 镍离子的配位环境可以影响化合物的反应性和与其他分子的相互作用。 所涉及的分子靶标和途径包括金属-配体配位、电子转移过程以及与生物大分子相互作用。
相似化合物的比较
类似化合物
溴化镍(II): 类似的配位性质,但阴离子配体不同。
氯化镍(II): 具有类似的结构特征,但使用氯离子代替硫氰酸根离子。
碘化镍(II): 另一种相关化合物,以碘离子作为阴离子配体。
独特性
硫氰酸镍(II)--2,4-二甲基吡啶 (1/2/4) 的独特性在于它含有硫氰酸根离子和 2,4-二甲基吡啶配体,这些配体赋予了它独特的结构和化学性质
属性
CAS 编号 |
143500-93-0 |
|---|---|
分子式 |
C30H36N6NiS2 |
分子量 |
603.5 g/mol |
IUPAC 名称 |
2,4-dimethylpyridine;nickel(2+);dithiocyanate |
InChI |
InChI=1S/4C7H9N.2CHNS.Ni/c4*1-6-3-4-8-7(2)5-6;2*2-1-3;/h4*3-5H,1-2H3;2*3H;/q;;;;;;+2/p-2 |
InChI 键 |
HEXSNUQOAWOFTL-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.C(#N)[S-].C(#N)[S-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)


![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
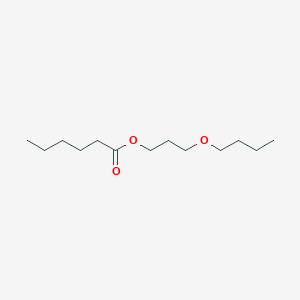
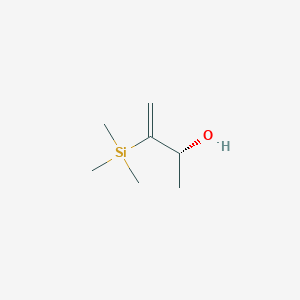
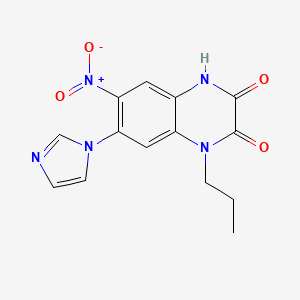
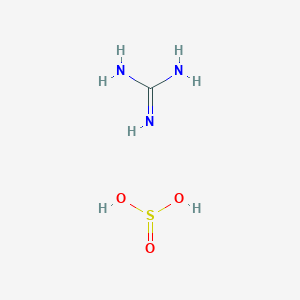

![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
